molecular formula C25H23N3O2 B12450976 1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide

Cat. No.: B12450976
M. Wt: 397.5 g/mol
InChI Key: ZODMVKLHPHQCTJ-UHFFFAOYSA-N
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Description

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 4-propoxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenyl-1H-pyrazole-4-carboxamide
  • N-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 1,3-diphenyl-N-(4-chlorophenyl)pyrazole-4-carboxamide

Uniqueness

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C25H23N3O2/c1-2-17-30-22-15-13-20(14-16-22)26-25(29)23-18-28(21-11-7-4-8-12-21)27-24(23)19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,29)

InChI Key

ZODMVKLHPHQCTJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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